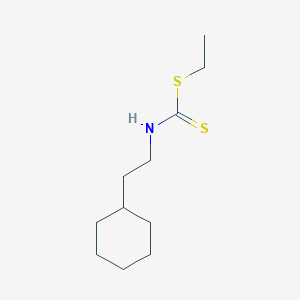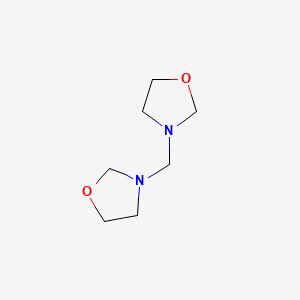
1H-Cyclopenta(c)furan-4,5-dicarboxylic acid, hexahydro-1,3-dioxo-, (1-methylethylidene)bis(4,1-phenyleneoxy(1-methyl-2,1-ethanediyl)) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Cyclopenta©furan-4,5-dicarboxylic acid, hexahydro-1,3-dioxo-, (1-methylethylidene)bis(4,1-phenyleneoxy(1-methyl-2,1-ethanediyl)) ester is a complex organic compound with a unique structure It is characterized by the presence of a cyclopentafuran ring system, dicarboxylic acid groups, and phenyleneoxy linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Cyclopenta©furan-4,5-dicarboxylic acid, hexahydro-1,3-dioxo-, (1-methylethylidene)bis(4,1-phenyleneoxy(1-methyl-2,1-ethanediyl)) ester involves multiple steps. The starting materials typically include cyclopentadiene and furan derivatives. The reaction conditions often require the use of catalysts, such as Lewis acids, to facilitate the formation of the cyclopentafuran ring system. The dicarboxylic acid groups are introduced through oxidation reactions, while the phenyleneoxy linkages are formed via nucleophilic substitution reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, are common practices to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
1H-Cyclopenta©furan-4,5-dicarboxylic acid, hexahydro-1,3-dioxo-, (1-methylethylidene)bis(4,1-phenyleneoxy(1-methyl-2,1-ethanediyl)) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the dicarboxylic acid groups to alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
1H-Cyclopenta©furan-4,5-dicarboxylic acid, hexahydro-1,3-dioxo-, (1-methylethylidene)bis(4,1-phenyleneoxy(1-methyl-2,1-ethanediyl)) ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases due to its bioactive properties.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity
Mechanism of Action
The mechanism of action of 1H-Cyclopenta©furan-4,5-dicarboxylic acid, hexahydro-1,3-dioxo-, (1-methylethylidene)bis(4,1-phenyleneoxy(1-methyl-2,1-ethanediyl)) ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Cyclopentene-1,2-dicarboxylic anhydride: A related compound with similar structural features but different reactivity and applications.
Cyclopenta©pyran-1(3H)-one, hexahydro-4,7-dimethyl-: Another compound with a cyclopentafuran ring system, used in different contexts.
Cyclodeca[b]furan-2(3H)-one: A compound with a similar furan ring system, but with distinct chemical properties and uses.
Uniqueness
1H-Cyclopenta©furan-4,5-dicarboxylic acid, hexahydro-1,3-dioxo-, (1-methylethylidene)bis(4,1-phenyleneoxy(1-methyl-2,1-ethanediyl)) ester stands out due to its unique combination of structural features, including the cyclopentafuran ring, dicarboxylic acid groups, and phenyleneoxy linkages.
Properties
CAS No. |
72845-43-3 |
|---|---|
Molecular Formula |
C30H32O9 |
Molecular Weight |
536.6 g/mol |
IUPAC Name |
2,2,9,22-tetramethyl-7,10,15,21,24-pentaoxapentacyclo[23.2.2.23,6.012,19.013,17]hentriaconta-1(27),3(31),4,6(30),25,28-hexaene-11,14,16,20-tetrone |
InChI |
InChI=1S/C30H32O9/c1-16-14-35-20-9-5-18(6-10-20)30(3,4)19-7-11-21(12-8-19)36-15-17(2)38-28(33)24-22(26(31)37-16)13-23-25(24)29(34)39-27(23)32/h5-12,16-17,22-25H,13-15H2,1-4H3 |
InChI Key |
KGUWKGQBTBRXBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC2=CC=C(C=C2)C(C3=CC=C(C=C3)OCC(OC(=O)C4C(CC5C4C(=O)OC5=O)C(=O)O1)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


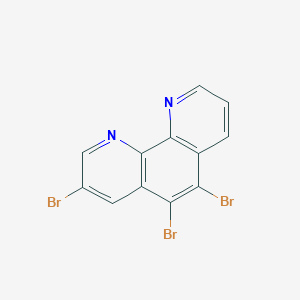
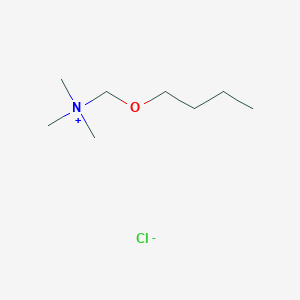
![2-[2-Chloro-5-(2,4-dichlorophenoxy)phenoxy]propanoic acid](/img/structure/B14464190.png)

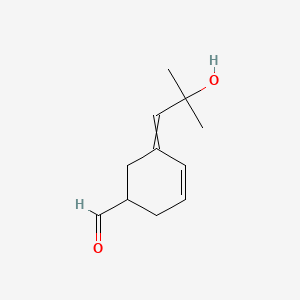

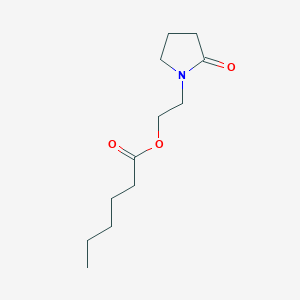
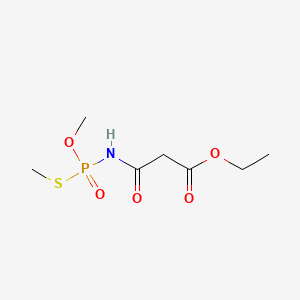
![2,7-Diethyl-1,6-dioxaspiro[4.4]nonane](/img/structure/B14464231.png)

